Lower Computed Lipophilicity (XLogP3 = 1.7) Compared to 4-Chloro Regioisomer and Pyridine Core Analog
The target compound exhibits a computed XLogP3 of 1.7 [1], which is lower than the 4-chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine regioisomer (XLogP3 = 2.1) [2] and significantly lower than the pyridine core analog 5-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine (XLogP3 = 2.4) [3]. This represents a 0.4 and 0.7 log unit reduction, respectively, which corresponds to approximately a 2.5-fold and 5-fold decrease in lipophilicity at physiological pH.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem 2025 release) |
| Comparator Or Baseline | 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine: XLogP3 = 2.1; 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyridine: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = -0.4 vs. 4-chloro regioisomer; ΔXLogP3 = -0.7 vs. pyridine analog |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025.09.15 release |
Why This Matters
Lower lipophilicity correlates with reduced promiscuity, lower metabolic clearance, and improved solubility profiles in lead optimization programs, making this isomer a more favorable starting point for oral drug candidates where LogP < 3 is generally desired.
- [1] PubChem. (2025). Compound Summary: 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine, CID 122269423. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2320224-78-8 View Source
- [2] PubChem. (2025). Compound Summary: 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine, CID 121200818. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2091158-74-4 View Source
- [3] PubChem. (2025). Compound Summary: 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyridine, CID 122269414. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine View Source
